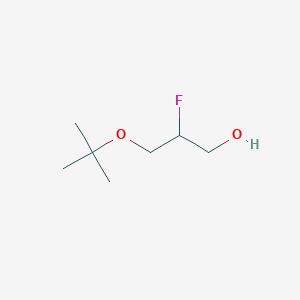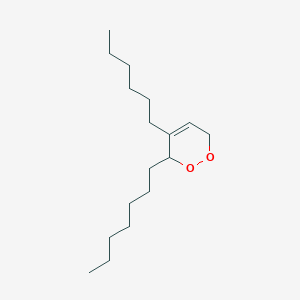
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate is an organic compound that belongs to the class of phosphonates This compound is characterized by the presence of two 2,6-dimethylphenyl groups and one 2,5-dihydroxyphenyl group attached to a phosphonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride, followed by the introduction of the 2,5-dihydroxyphenyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- Bis(2,6-dimethylphenyl)phosphine oxide
- Bis(2,6-dimethylphenyl)methanol
- 2,6-Bis(3,5-dicarboxyphenyl)pyridine
Uniqueness
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate is unique due to the presence of both 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the phosphonate moiety allows for versatile applications in various fields, making it a valuable compound for scientific research.
属性
CAS 编号 |
880871-31-8 |
|---|---|
分子式 |
C22H23O5P |
分子量 |
398.4 g/mol |
IUPAC 名称 |
2-bis(2,6-dimethylphenoxy)phosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C22H23O5P/c1-14-7-5-8-15(2)21(14)26-28(25,20-13-18(23)11-12-19(20)24)27-22-16(3)9-6-10-17(22)4/h5-13,23-24H,1-4H3 |
InChI 键 |
NQXYHIHCRPPONZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(C2=C(C=CC(=C2)O)O)OC3=C(C=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



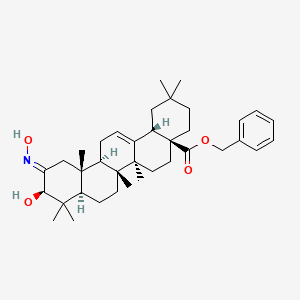
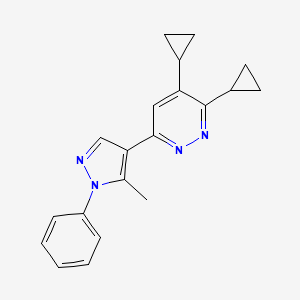
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
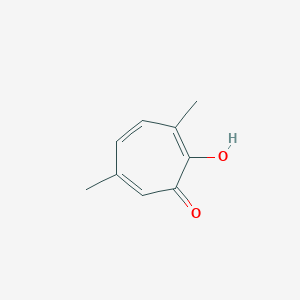
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
